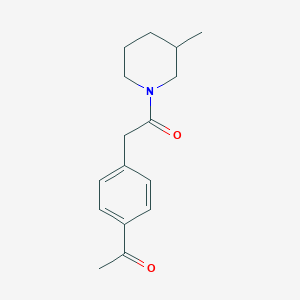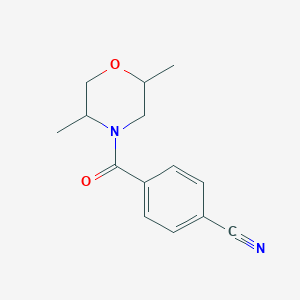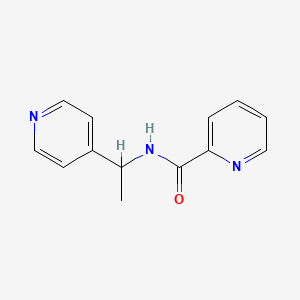
N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide, also known as 4PYR, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has a molecular formula of C14H14N2O. In
Mecanismo De Acción
The mechanism of action of N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide is not completely understood, but it has been suggested to act through various pathways. In a study by Chen et al. (2018), N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide was found to inhibit the expression of pro-inflammatory cytokines, suggesting its anti-inflammatory effects. In another study by Zhang et al. (2019), N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide was found to induce apoptosis in cancer cells through the activation of the mitochondrial pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide have been investigated in several scientific research studies. It has been found to modulate various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cancer progression. In a study by Liu et al. (2018), N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide was found to increase the expression of antioxidant enzymes, suggesting its potential as a treatment for oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide. One area of interest is its potential as a treatment for neurodegenerative disorders, such as Alzheimer's disease. Another area of interest is its use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide and its potential side effects.
Conclusion:
N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide, or N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide, is a chemical compound that has potential therapeutic applications in various scientific research studies. Its high purity and diverse properties make it a promising candidate for further investigation. However, more research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide involves the reaction of 4-bromo-1-butene with 2-acetylpyridine in the presence of a palladium catalyst. The resulting product is then treated with hydrazine hydrate to form the final compound, N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide. This synthesis method has been reported in several scientific literature sources and has been found to yield high purity of the compound.
Aplicaciones Científicas De Investigación
N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide has been found to have potential therapeutic applications in various scientific research studies. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. In a study conducted by Zhao et al. (2017), N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide was found to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a chemotherapeutic agent. In another study by Wang et al. (2018), N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide was found to have neuroprotective effects against ischemic stroke, indicating its potential as a treatment for neurological disorders.
Propiedades
IUPAC Name |
N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-10(11-5-8-14-9-6-11)16-13(17)12-4-2-3-7-15-12/h2-10H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFQGRXGIRDQLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


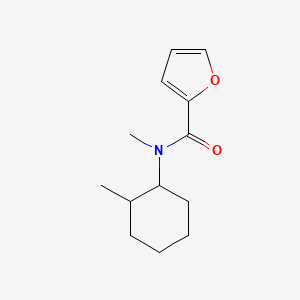
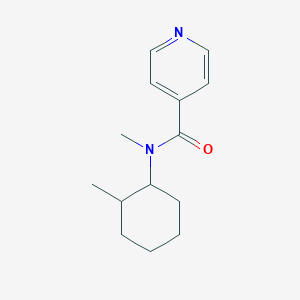
![(E)-N-[1-(3-bromophenyl)ethyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B7495089.png)


![1-(3-chlorophenyl)-N-[2-(4-ethylpiperazin-1-yl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7495094.png)


![N-(1-cyclopropylethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7495118.png)
![[4-(4-Phenoxybenzoyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7495133.png)
